1-Bromo-5,5-dimethylhexane
Overview
Description
1-Bromo-5,5-dimethylhexane is an organic compound with the molecular formula C8H17Br. It is a brominated alkane, characterized by a bromine atom attached to the first carbon of a hexane chain that has two methyl groups on the fifth carbon. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5,5-dimethylhexane can be synthesized through the bromination of 5,5-dimethylhexane. The bromination process typically involves the use of bromine (Br2) or hydrogen bromide (HBr) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the hexane chain, forming a carbon radical that subsequently reacts with a bromine molecule to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the separation and purification of the compound are achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5,5-dimethylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). This reaction typically occurs under basic conditions and results in the formation of new carbon-nucleophile bonds.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 5,5-dimethyl-1-hexene.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)
Elimination Reactions: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Major Products:
Nucleophilic Substitution: Alcohols, nitriles, amines
Elimination Reactions: Alkenes
Oxidation: Alcohols, carboxylic acids
Reduction: Alkanes
Scientific Research Applications
1-Bromo-5,5-dimethylhexane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties. Its incorporation into polymer chains can modify the physical and chemical characteristics of the resulting materials.
Biological Studies: While not commonly used directly in biological studies, derivatives of this compound can be employed in the development of bioactive compounds and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 1-Bromo-5,5-dimethylhexane in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the removal of the bromine atom and a hydrogen atom from adjacent carbons leads to the formation of a double bond (alkene).
Comparison with Similar Compounds
1-Bromohexane: Similar in structure but lacks the two methyl groups on the fifth carbon.
1-Bromo-3,3-dimethylbutane: A shorter chain analog with similar reactivity.
1-Chloro-5,5-dimethylhexane: A chlorine analog with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness: 1-Bromo-5,5-dimethylhexane is unique due to the presence of the two methyl groups on the fifth carbon, which can influence its reactivity and steric properties. This structural feature can affect the compound’s behavior in chemical reactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-bromo-5,5-dimethylhexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-8(2,3)6-4-5-7-9/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJRTJIUPXFNSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634340 | |
Record name | 1-Bromo-5,5-dimethylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-91-6 | |
Record name | 1-Bromo-5,5-dimethylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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